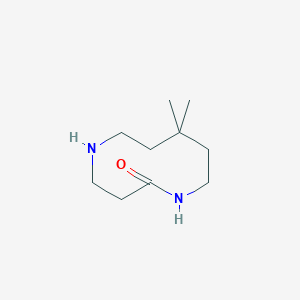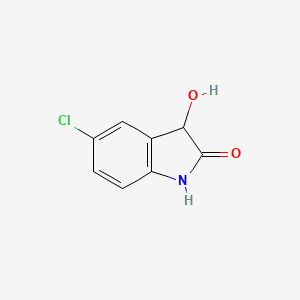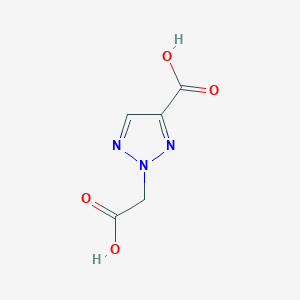
3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine-Coupled Pyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable pharmacological activities.
Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents have been studied for their biological activities.
Uniqueness
3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-amino-1-(1,3-dimethylpyrazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-12(3)11-7(8)2/h5-6,9,13H,4,10H2,1-3H3 |
Clé InChI |
UNEYJZWZINYNPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(C(C)CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-chloroethyl)phenyl]benzamide](/img/structure/B13241331.png)


![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)
![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)


![3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13241380.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13241381.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13241392.png)

